Spectroscopic Characterization of 2,6-diethyl-4H-Pyran-4-one: A Technical Guide
Spectroscopic Characterization of 2,6-diethyl-4H-Pyran-4-one: A Technical Guide
Introduction
The 4H-pyran-4-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. These compounds exhibit diverse biological activities, making them attractive targets in drug discovery and development.[1][2] A thorough understanding of their molecular structure and electronic properties is paramount for elucidating structure-activity relationships and designing novel analogues with enhanced therapeutic potential. This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-diethyl-4H-pyran-4-one, a representative member of this important class of compounds.
This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of pyranone derivatives.
Molecular Structure and Key Features
The structure of 2,6-diethyl-4H-pyran-4-one consists of a central six-membered heterocyclic ring containing an oxygen atom and a ketone group. Two ethyl groups are substituted at the 2 and 6 positions of the pyran ring.
Caption: Molecular structure of 2,6-diethyl-4H-pyran-4-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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Data Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID).
Predicted ¹H NMR Spectral Data for 2,6-diethyl-4H-Pyran-4-one
The predicted chemical shifts are extrapolated from the known data for 2,6-dimethyl-4H-pyran-4-one, where the methyl protons appear at approximately 2.25 ppm and the vinylic protons at 6.04 ppm.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
| H-3, H-5 | ~ 6.1 | s | 2H | - |
| -CH₂- (ethyl) | ~ 2.5 | q | 4H | ~ 7.5 |
| -CH₃ (ethyl) | ~ 1.2 | t | 6H | ~ 7.5 |
Interpretation and Rationale
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Vinylic Protons (H-3, H-5): The two protons on the pyran ring at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the downfield region (~6.1 ppm) because of the deshielding effect of the neighboring oxygen atom and the conjugated carbonyl group.
-
Ethyl Group Protons:
-
The methylene protons (-CH₂-) of the ethyl groups are adjacent to the electron-withdrawing pyran ring, causing them to be deshielded and appear as a quartet around 2.5 ppm. The quartet splitting pattern arises from the coupling with the three neighboring methyl protons (n+1 rule, where n=3).
-
The methyl protons (-CH₃) of the ethyl groups are further from the ring and are therefore more shielded, resonating as a triplet at approximately 1.2 ppm. The triplet pattern is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).
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Caption: Correlation of molecular structure to predicted ¹H NMR signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.
Predicted ¹³C NMR Spectral Data for 2,6-diethyl-4H-Pyran-4-one
The predicted chemical shifts are based on the data for 2,6-dimethyl-4H-pyran-4-one, which shows signals at approximately 179 ppm (C=O), 163 ppm (C-2, C-6), 112 ppm (C-3, C-5), and 20 ppm (-CH₃).[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C=O) | ~ 180 |
| C-2, C-6 | ~ 168 |
| C-3, C-5 | ~ 113 |
| -CH₂- (ethyl) | ~ 28 |
| -CH₃ (ethyl) | ~ 12 |
Interpretation and Rationale
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Carbonyl Carbon (C-4): The ketone carbonyl carbon is highly deshielded and is expected to resonate at the lowest field, around 180 ppm.
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Ring Carbons (C-2, C-6, C-3, C-5):
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The carbons at positions 2 and 6, being attached to the oxygen atom and part of a double bond, will be significantly deshielded, appearing around 168 ppm.
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The vinylic carbons at positions 3 and 5 are expected to be more shielded than C-2 and C-6, with a chemical shift of approximately 113 ppm.
-
-
Ethyl Group Carbons:
-
The methylene carbons (-CH₂-) of the ethyl groups will appear further downfield (~28 ppm) compared to the methyl carbons due to their proximity to the pyran ring.
-
The terminal methyl carbons (-CH₃) will be the most shielded, resonating at a higher field (~12 ppm).
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Infrared (IR) Spectroscopy
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Processing: The instrument software will perform the Fourier transform to generate the IR spectrum.
Predicted Characteristic IR Absorptions for 2,6-diethyl-4H-Pyran-4-one
The predictions are based on characteristic group frequencies for similar compounds. For instance, 2,6-dimethyl-4H-pyran-4-one exhibits a strong carbonyl stretch around 1660 cm⁻¹.[1]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1650 - 1670 | Strong |
| C=C (Alkene) | 1600 - 1640 | Medium |
| C-O-C (Ether) | 1200 - 1280 | Strong |
| C-H (sp²) | 3000 - 3100 | Medium |
| C-H (sp³) | 2850 - 3000 | Medium |
Interpretation and Rationale
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C=O Stretch: A strong absorption band in the region of 1650-1670 cm⁻¹ is the most characteristic signal for the conjugated ketone group in the pyranone ring.[7][8]
-
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the ring will give rise to one or more medium-intensity bands in the 1600-1640 cm⁻¹ region.
-
C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the C-O-C ether linkage is expected in the 1200-1280 cm⁻¹ range.
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C-H Stretches: The spectrum will also show C-H stretching vibrations for the sp²-hybridized carbons of the ring (above 3000 cm⁻¹) and the sp³-hybridized carbons of the ethyl groups (below 3000 cm⁻¹).
Caption: Schematic of a predicted IR spectrum highlighting key absorption regions.
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, with Electron Ionization (EI) being common for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum of 2,6-diethyl-4H-Pyran-4-one
The molecular weight of 2,6-diethyl-4H-pyran-4-one (C₉H₁₂O₂) is 152.19 g/mol .
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 152, corresponding to the intact molecule with one electron removed.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation pathways. Key predicted fragments include:
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Loss of an ethyl group (-CH₂CH₃): A peak at m/z = 123.
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Loss of a methyl group (-CH₃) from an ethyl group: A peak at m/z = 137.
-
Retro-Diels-Alder reaction: This could lead to various smaller fragments.
-
Decarbonylation (loss of CO): A peak at m/z = 124.
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The mass spectrum of the related compound 2,6-dimethyl-4H-pyran-4-one shows a molecular ion peak at m/z 124 and significant fragments from the loss of a methyl group and CO.[6][9][10]
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for 2,6-diethyl-4H-pyran-4-one. By leveraging established spectroscopic principles and comparative data from its dimethyl analog, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The detailed interpretations and experimental protocols outlined herein serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyranone-based compounds. The ability to accurately predict and interpret spectroscopic data is a critical skill in modern chemical and pharmaceutical research, enabling the unambiguous confirmation of molecular structures and facilitating the advancement of drug discovery programs.
References
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Shahrisa, A., Tabrizi, R., & Ahsani, H. R. (n.d.). A NOVEL METHOD FOR THE SYNTHESIS OF 4H-PYRAN-4-ONE DERIVATIVES. Retrieved from [Link]
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SpectraBase. (n.d.). (R)-2,6-Diethyl-2,3-dihydro-4H-pyran-4-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-dimethyl-4H-pyran-4-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). 4H-Pyran-4-one, 2,6-dimethyl-. Retrieved from [Link]
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ACS Publications. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). Retrieved from [Link]
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PubChem. (n.d.). 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one. Retrieved from [Link]
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NIST. (n.d.). 4H-Pyran-4-one, 2,6-dimethyl-. Retrieved from [Link]
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Studylib. (n.d.). 2,6-diphenyl-4H-Pyran-4-one. Retrieved from [Link]
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NIST. (n.d.). 4H-Pyran-4-one, 2,6-dimethyl-. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 2,6-diethyl-3,5-dimethyl-4H-pyran-4-one. Retrieved from [Link]
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NIH. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]
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NIH. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Retrieved from [Link]
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ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,.... Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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NIST. (n.d.). 4H-Pyran-4-one. Retrieved from [Link]
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